Benzoic acid, 5-chloro-2-(2-propenylthio)-

Description

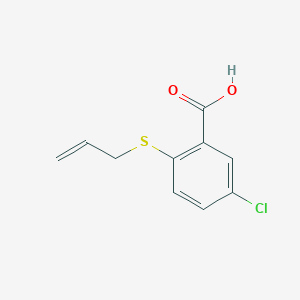

Benzoic acid, 5-chloro-2-(2-propenylthio)-, is a substituted benzoic acid derivative characterized by a chlorine atom at the 5-position and a propenylthio (allylthio) group at the 2-position of the aromatic ring.

Properties

CAS No. |

62176-42-5 |

|---|---|

Molecular Formula |

C10H9ClO2S |

Molecular Weight |

228.70 g/mol |

IUPAC Name |

5-chloro-2-prop-2-enylsulfanylbenzoic acid |

InChI |

InChI=1S/C10H9ClO2S/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13) |

InChI Key |

OFSPNRJNOMMPOM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSC1=C(C=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-chloro-2-(2-propenylthio)- typically involves the following steps:

Starting Materials: The synthesis begins with 5-chlorobenzoic acid and allylthiol.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the benzoic acid derivative.

Catalysts: A catalyst such as a palladium complex may be used to enhance the reaction rate and yield.

Solvent: Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 5-chloro-2-(2-propenylthio)- may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzoic acid, 5-chloro-2-(2-propenylthio)- can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 5-chloro-2-(2-propenylthio)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2-(2-propenylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

5-Chloro-2-(Phenylthio)benzoic Acid (CAS 13421-01-7)

- Structure : Chlorine at position 5, phenylthio group at position 2.

- Properties: Higher lipophilicity due to the aromatic thioether group, enhancing membrane permeability.

5-{(5Z)-5-[(2Z)-2-Chloro-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzoic Acid

- Structure: Complex thiazolidinone-thioether hybrid.

- Properties: The thiazolidinone ring introduces conformational rigidity and hydrogen-bonding capacity, contrasting with the flexible propenylthio group in the target compound. Such structural differences may alter biological target selectivity .

Halogen- and Oxygen-Substituted Benzoic Acids

5-Chloro-2-Hydroxybenzoic Acid (CAS 321-14-2)

- Structure : Chlorine at position 5, hydroxyl group at position 2.

- Properties : The hydroxyl group increases acidity (pKa ~2.8) and water solubility compared to thioether analogs. Demonstrates antimicrobial activity (MIC ≥0.98 μmol/L against Gram-positive bacteria) but lacks the lipophilicity imparted by sulfur substituents .

5-Chloro-2-Propoxybenzoic Acid (CAS 62176-15-2)

- Structure : Chlorine at position 5, propoxy group at position 2.

- Properties: The ether linkage reduces chemical reactivity compared to thioethers.

Sulfonamide and Ester Derivatives

5-Chloro-2-[(4-Methylphenoxy)methyl]benzoic Acid Methyl Ester (CAS 868636-28-6)

- Structure: Esterified carboxyl group with a methylphenoxymethyl substituent.

- Properties: Esterification reduces acidity, improving oral bioavailability. The methylphenoxymethyl group may sterically hinder interactions with enzymatic targets compared to smaller substituents like propenylthio .

Salicylanilide Benzoates (e.g., 5-Chloro-2-(3,4-Dichlorophenylcarbamoyl)Phenyl Benzoate)

- Structure : Chlorinated benzoate ester with anilide linkage.

- Properties: Demonstrates potent antibacterial activity (MIC ≥0.98 μmol/L against methicillin-resistant Staphylococcus aureus). The carbamoyl group enhances hydrogen-bonding interactions, unlike the nonpolar propenylthio group .

Physicochemical Properties

*Estimated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.